Phosphoric acid, bis(2,4-dimethylphenyl) phenyl ester

CAS No.: 86864-88-2

Cat. No.: VC18458298

Molecular Formula: C22H23O4P

Molecular Weight: 382.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 86864-88-2 |

|---|---|

| Molecular Formula | C22H23O4P |

| Molecular Weight | 382.4 g/mol |

| IUPAC Name | bis(2,4-dimethylphenyl) phenyl phosphate |

| Standard InChI | InChI=1S/C22H23O4P/c1-16-10-12-21(18(3)14-16)25-27(23,24-20-8-6-5-7-9-20)26-22-13-11-17(2)15-19(22)4/h5-15H,1-4H3 |

| Standard InChI Key | LHDWQHHGFDELQM-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=C(C=C(C=C3)C)C)C |

Introduction

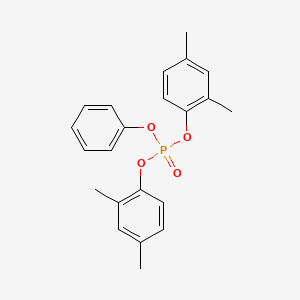

Chemical Identity and Structural Properties

Molecular Characteristics

Phosphoric acid, bis(2,4-dimethylphenyl) phenyl ester is defined by the IUPAC name bis(2,4-dimethylphenyl) phenyl phosphate. Its structure is represented by the SMILES notation:

Key identifiers include:

The compound’s crystalline structure and steric hindrance from the dimethyl groups contribute to its thermal stability and resistance to hydrolysis .

Physicochemical Properties

Critical physicochemical parameters are summarized below:

| Property | Value | Source |

|---|---|---|

| Density | 1.184 g/cm³ | |

| Boiling Point | 417.7°C at 760 mmHg | |

| Flash Point | 219.9°C | |

| Vapor Pressure | 8.41 × 10⁻⁷ mmHg at 25°C | |

| LogP (Octanol-Water) | 6.565 |

The high logP value indicates significant lipophilicity, suggesting potential bioaccumulation in fatty tissues .

Synthesis and Manufacturing

Catalytic Esterification

The compound is synthesized via esterification of phosphoric acid with 2,4-dimethylphenol and phenol. A patented method employs a borate-sulfuric acid catalyst to enhance reaction efficiency . For example:

-

Reactants: Equimolar amounts of 2,4-dimethylphenol and phenol.

-

Catalyst: 0.5–2.0% w/w boric acid and sulfuric acid.

This method achieves yields exceeding 90%, with purification via distillation or crystallization .

Alternative Routes

A solvent-free approach using phosphorus trichloride and phenols has been documented, though it requires stringent moisture control . Comparative studies show that catalysts like boron trifluoride are less effective than borate-sulfuric acid complexes .

Industrial Applications

Flame Retardants

The compound’s phosphorus content and thermal stability (decomposition >400°C) make it effective in flame-retardant coatings for electronics and textiles. It functions by releasing phosphoric acid under heat, forming a char layer that inhibits combustion .

Plasticizers

In polymer matrices, it improves flexibility and durability. For instance, it reduces glass transition temperatures () in polyvinyl chloride (PVC) by 15–20°C, enhancing processability .

Comparative Analysis with Analogues

The table below contrasts key properties with structurally similar organophosphates:

| Compound | Molecular Formula | Boiling Point (°C) | LogP | Primary Use |

|---|---|---|---|---|

| Bis(2,4-dimethylphenyl) phenyl phosphate | C₂₂H₂₃O₄P | 417.7 | 6.56 | Flame retardant |

| Tris(3-methylphenyl) phosphate | C₂₁H₂₁O₄P | 398.2 | 5.89 | Plasticizer |

| Bis(2,6-dimethylphenyl) phenyl phosphate | C₂₂H₂₃O₄P | 421.5 | 6.72 | Lubricant additive |

The 2,4-dimethyl substitution in the title compound confers superior oxidative stability compared to 2,6-dimethyl analogues .

Environmental and Toxicological Profile

Ecotoxicity

-

Aquatic Toxicity: LC₅₀ values for Daphnia magna exceed 10 mg/L, indicating low acute toxicity .

-

Bioaccumulation: Bioconcentration factors (BCF) in fish range from 100–1,900 L/kg, suggesting potential accumulation in lipid-rich tissues .

Regulatory Status

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume